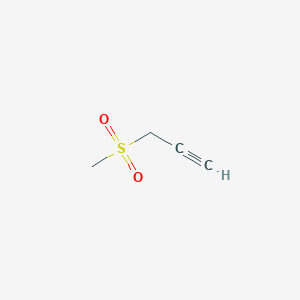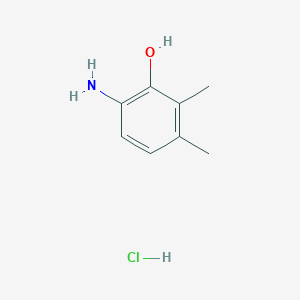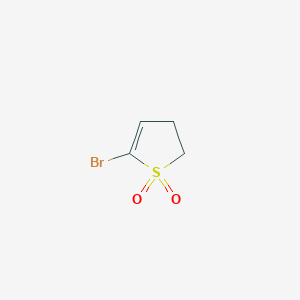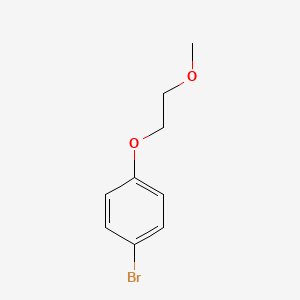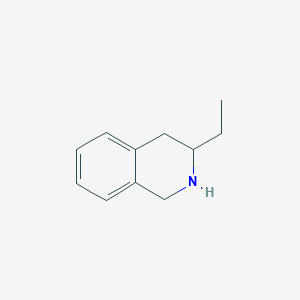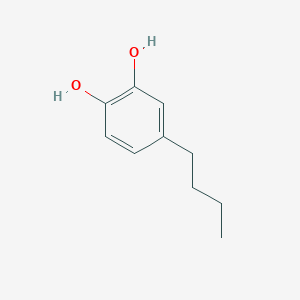
4-Butylbenzene-1,2-diol
概要
説明
4-Butylbenzene-1,2-diol is an organic compound with the molecular formula C10H14O2 . It can be synthesized from o-phenylenediamine and 2-methylpropene through a heating reaction .
Synthesis Analysis
The synthesis of 4-Butylbenzene-1,2-diol typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .Molecular Structure Analysis
The molecular structure of 4-Butylbenzene-1,2-diol consists of a benzene ring substituted with a butyl group . The molecular weight is approximately 166.21700, and the molecular formula is C10H14O2 .Chemical Reactions Analysis
Benzene, the base molecule in 4-Butylbenzene-1,2-diol, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
4-Butylbenzene-1,2-diol is likely a clear, colorless liquid at room temperature, with a characteristic aromatic smell . It has a boiling point of approximately 300ºC and a density of 1.092 .科学的研究の応用
Antibacterial Activity
- Summary of Application : 4-Butylbenzene-1,2-diol has been found to have strong antibacterial activity against several plant pathogens .
- Methods of Application : The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens .
- Results : The compound showed strong antibacterial activity against four plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc) and X. campestris pv. mangiferaeindicae (Xcm) . The minimum inhibitory concentration (MIC) values ranged from 333.75 to 1335 μmol/L .
Inhibitor in Polymerization
- Summary of Application : 4-Butylbenzene-1,2-diol is widely utilized as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers .
- Methods of Application : The compound is added during the polymerization process to prevent premature polymerization .
- Results : The compound effectively inhibits the polymerization of various reactive monomers, ensuring the stability and quality of the final product .
Synthesis of Tungsten Oxide Nanoparticles
- Summary of Application : 4-Butylbenzene-1,2-diol plays an important role in the synthesis of tungsten oxide nanoparticles by nonaqueous sol-gel process .
- Methods of Application : The compound is used in the nonaqueous sol-gel process to synthesize tungsten oxide nanoparticles .
- Results : The compound effectively aids in the synthesis of tungsten oxide nanoparticles, contributing to the development of nanotechnology .
Synthesis of Benzene Derivatives
- Summary of Application : 4-Butylbenzene-1,2-diol can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods of Application : The compound can undergo electrophilic aromatic substitution, forming a sigma-bond with the electrophile to generate a positively charged benzenonium intermediate . This intermediate can then react further to form a substituted benzene ring .
- Results : The use of 4-Butylbenzene-1,2-diol in this way allows for the synthesis of a wide range of benzene derivatives .
Reactions at the Benzylic Position
- Summary of Application : 4-Butylbenzene-1,2-diol can undergo reactions at the benzylic position, which are very important for synthesis problems .
- Methods of Application : The compound can undergo free radical bromination of alkyl benzenes .
- Results : These reactions allow for the synthesis of a variety of compounds, expanding the range of possible synthetic products .
Synthesis of Other Chemical Compounds
- Summary of Application : 4-Butylbenzene-1,2-diol can be used as a starting material in the synthesis of other chemical compounds .
- Methods of Application : The compound can undergo various chemical reactions, such as electrophilic aromatic substitution, to form other chemical compounds .
- Results : The use of 4-Butylbenzene-1,2-diol in this way allows for the synthesis of a wide range of chemical compounds .
Safety And Hazards
Exposure to 4-Butylbenzene-1,2-diol can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers One relevant paper discusses the isolation of 4-allylbenzene-1,2-diol from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation . The compound was shown to have strong antibacterial activity against four plant pathogens . This research suggests potential applications of 4-Butylbenzene-1,2-diol in the development of new pesticides .
特性
IUPAC Name |
4-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPWYRENKSWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559498 | |
| Record name | 4-Butylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzene-1,2-diol | |
CAS RN |
2525-05-5 | |
| Record name | 4-Butylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



